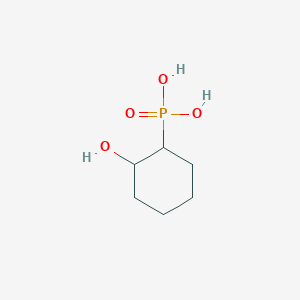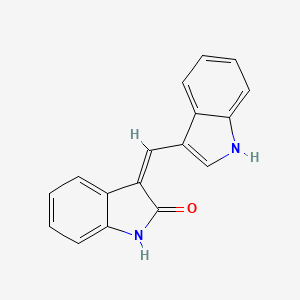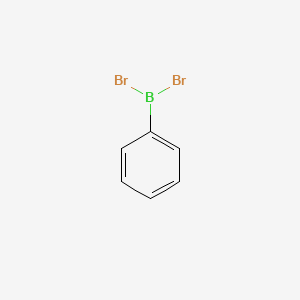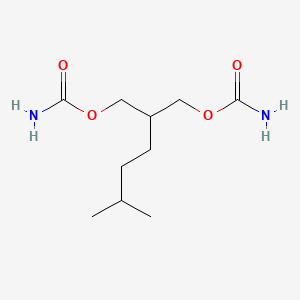
(2-Hydroxycyclohexyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxycyclohexyl)phosphonic acid is an organophosphorus compound characterized by a cyclohexane ring substituted with a hydroxyl group and a phosphonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxycyclohexyl)phosphonic acid typically involves the reaction of cyclohexanone with a phosphorous reagent. One common method is the Michaelis-Arbuzov reaction, where cyclohexanone reacts with a trialkyl phosphite in the presence of a halogenating agent to form the desired phosphonic acid . Another method involves the addition of phosphorous acid to cyclohexene oxide under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs the McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis . This method is favored for its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (2-Hydroxycyclohexyl)phosphonic acid undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted cyclohexyl phosphonic acids.
Aplicaciones Científicas De Investigación
(2-Hydroxycyclohexyl)phosphonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Hydroxycyclohexyl)phosphonic acid involves its interaction with biological molecules, particularly enzymes. The phosphonic acid group can mimic the phosphate group in biological systems, allowing it to act as a competitive inhibitor of enzymes that utilize phosphate esters as substrates . This interaction can disrupt normal enzyme function and lead to various biological effects.
Comparación Con Compuestos Similares
- (2-Hydroxyethyl)phosphonic acid
- (2-Hydroxypropyl)phosphonic acid
- (2-Hydroxybutyl)phosphonic acid
Comparison: (2-Hydroxycyclohexyl)phosphonic acid is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to its linear counterparts. This structural difference can influence its reactivity and interaction with biological molecules, making it a valuable compound for specific applications .
Propiedades
Número CAS |
550299-56-4 |
|---|---|
Fórmula molecular |
C6H13O4P |
Peso molecular |
180.14 g/mol |
Nombre IUPAC |
(2-hydroxycyclohexyl)phosphonic acid |
InChI |
InChI=1S/C6H13O4P/c7-5-3-1-2-4-6(5)11(8,9)10/h5-7H,1-4H2,(H2,8,9,10) |
Clave InChI |
UYKPJZCJGSRCFI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone](/img/structure/B14157577.png)

![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14157596.png)





![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)


![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)

![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)
